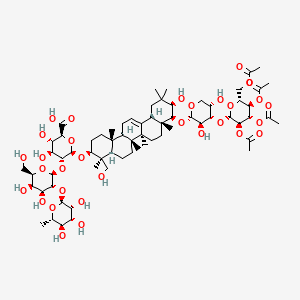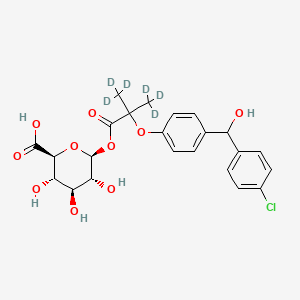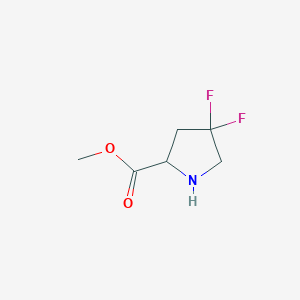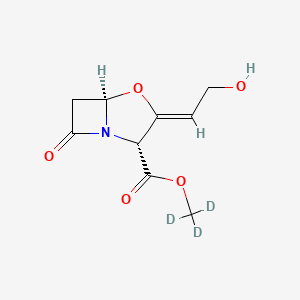![molecular formula C53H100N15O15P B12431532 [pThr3]-CDK5 Substrate](/img/structure/B12431532.png)
[pThr3]-CDK5 Substrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[pThr3]-CDK5 Substrate is a synthetic peptide that is used as a substrate for cyclin-dependent kinase 5 (CDK5). Cyclin-dependent kinase 5 is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including neuronal development, synaptic plasticity, and cell cycle regulation. The this compound is specifically designed to study the activity of cyclin-dependent kinase 5 by providing a target for phosphorylation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [pThr3]-CDK5 Substrate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
[pThr3]-CDK5 Substrate primarily undergoes phosphorylation reactions. Cyclin-dependent kinase 5 catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to the threonine residue in the substrate.
Common Reagents and Conditions
Reagents: Adenosine triphosphate, cyclin-dependent kinase 5 enzyme.
Conditions: The reaction is typically carried out in a buffered solution at physiological pH and temperature.
Major Products
The major product of the reaction is the phosphorylated form of the this compound, which can be analyzed using various biochemical techniques such as mass spectrometry and Western blotting.
科学研究应用
[pThr3]-CDK5 Substrate is widely used in scientific research to study the activity and regulation of cyclin-dependent kinase 5. Its applications include:
Neuroscience: Investigating the role of cyclin-dependent kinase 5 in neuronal development and synaptic plasticity.
Cancer Research: Exploring the involvement of cyclin-dependent kinase 5 in cell cycle regulation and its potential as a therapeutic target.
Drug Discovery: Screening for inhibitors of cyclin-dependent kinase 5 as potential therapeutic agents for neurodegenerative diseases and cancer.
作用机制
The mechanism of action of [pThr3]-CDK5 Substrate involves its phosphorylation by cyclin-dependent kinase 5. Cyclin-dependent kinase 5 recognizes the threonine residue in the substrate and catalyzes the transfer of a phosphate group from adenosine triphosphate to the substrate. This phosphorylation event can be used to measure the activity of cyclin-dependent kinase 5 and to study its regulation and function.
相似化合物的比较
Similar Compounds
[pSer]-CDK5 Substrate: A substrate with a serine residue instead of threonine.
[pTyr]-CDK5 Substrate: A substrate with a tyrosine residue instead of threonine.
Uniqueness
[pThr3]-CDK5 Substrate is unique in its specificity for cyclin-dependent kinase 5 and its ability to provide a reliable measure of the kinase’s activity. The presence of the threonine residue makes it a preferred substrate for studying cyclin-dependent kinase 5 compared to substrates with other amino acid residues.
属性
分子式 |
C53H100N15O15P |
|---|---|
分子量 |
1218.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C53H100N15O15P/c1-32(2)31-41(53(78)79)66-49(74)38(19-7-12-26-56)64-47(72)37(18-6-11-25-55)61-44(69)33(3)60-46(71)36(17-5-10-24-54)63-48(73)39(20-8-13-27-57)65-51(76)42-23-16-30-68(42)52(77)43(34(4)83-84(80,81)82)67-50(75)40(21-9-14-28-58)62-45(70)35-22-15-29-59-35/h32-43,59H,5-31,54-58H2,1-4H3,(H,60,71)(H,61,69)(H,62,70)(H,63,73)(H,64,72)(H,65,76)(H,66,74)(H,67,75)(H,78,79)(H2,80,81,82)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI 键 |
DOSIYTHCWIDLCR-BJSZDZKQSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2)OP(=O)(O)O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)OP(=O)(O)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)

![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)


![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)
![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)





